molecular formula C11H18O4 B13384268 4-Ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol

4-Ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol

Cat. No.: B13384268
M. Wt: 214.26 g/mol
InChI Key: VPNRLNAIVJHRND-UHFFFAOYSA-N
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Description

4-Ethyl-2,11-dioxatricyclo[53103,8]undecane-8,9-diol is a complex organic compound characterized by its unique tricyclic structureIts molecular formula is C11H18O4, and it has an average mass of 214.258 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol involves multiple steps, typically starting from simpler organic molecules. One common method involves the intramolecular [4 + 2] radical cycloaddition of monocyclic polyprenylated acylphloroglucinols (MPAPs) to form the tricyclic structure . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the tricyclic skeleton.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity. The process may also involve purification steps like crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH) in aqueous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-Ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex tricyclic structures and their reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including antihyperglycemic activity.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol involves its interaction with specific molecular targets and pathways. For instance, its antihyperglycemic effect is believed to be mediated through the promotion of glucose consumption in insulin-resistant cells . The compound may interact with cellular receptors or enzymes involved in glucose metabolism, thereby enhancing glucose uptake and utilization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2,11-dioxatricyclo[53103,8]undecane-8,9-diol is unique due to its specific tricyclic structure and the presence of ethyl and diol functional groups

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol

InChI

InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3

InChI Key

VPNRLNAIVJHRND-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2C3(C1OC(O2)CC3O)O

Origin of Product

United States

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